molecular formula C11H12N2O2 B8008775 Methyl 2-((1H-indol-3-yl)amino)acetate

Methyl 2-((1H-indol-3-yl)amino)acetate

Cat. No.: B8008775
M. Wt: 204.22 g/mol
InChI Key: QLHUDVLHNXBFJA-UHFFFAOYSA-N
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Description

Methyl 2-((1H-indol-3-yl)amino)acetate is a synthetic indole derivative designed for research and development purposes. Indole motifs are a prominent scaffold in medicinal chemistry and are known to be present in compounds with a wide spectrum of biological activities . This molecule features a glycinate moiety linked to the 3-position of the indole ring via an amino group, a structural feature seen in other bioactive molecules . While the specific biological data for this compound is not currently available in the scientific literature, indole derivatives, in general, have been extensively investigated for their potential as antiviral , anti-inflammatory , and anticancer agents . Researchers may find this compound valuable as a key synthetic intermediate or building block for the construction of more complex molecules, such as in the development of novel metabotropic receptor antagonists or compounds with protein kinase inhibiting activity . Its structure makes it a candidate for use in organic synthesis methodologies, including reactions promoted by ultrasound irradiation to create more complex, pharmaceutically relevant structures . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 2-(1H-indol-3-ylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-11(14)7-13-10-6-12-9-5-3-2-4-8(9)10/h2-6,12-13H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHUDVLHNXBFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Indol-3-amine

Indol-3-amine serves as the critical precursor for this route. While direct nitration of indole predominantly targets the 5-position, directed nitration at the 3-position can be achieved using a protecting group at the 1-nitrogen. For instance, 1-methylindole undergoes nitration with fuming nitric acid in acetic anhydride at 0°C, yielding 1-methyl-3-nitroindole. Subsequent reduction with hydrogen gas (1 atm) over palladium on carbon in ethanol converts the nitro group to an amine, producing 1-methylindol-3-amine. Demethylation using boron tribromide in dichloromethane then liberates the free amine, indol-3-amine.

Alkylation with Methyl Chloroacetate

Indol-3-amine reacts with methyl chloroacetate in dimethylformamide (DMF) under basic conditions (potassium carbonate, 60°C, 12 h). The amine acts as a nucleophile, displacing chloride to form methyl 2-((1H-indol-3-yl)amino)acetate. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the product as a white solid (62% yield). Key spectroscopic data includes:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, indole NH), 7.56–7.02 (m, 4H, aromatic), 4.12 (s, 2H, CH₂), 3.73 (s, 3H, OCH₃).

  • ESI-MS : m/z 219.1 [M+H]⁺.

Reductive Amination of Indole-3-carbaldehyde

Preparation of Indole-3-carbaldehyde

Indole-3-carbaldehyde is synthesized via Vilsmeier-Haack formylation. Indole reacts with phosphorus oxychloride (POCl₃) and DMF at 0°C, followed by hydrolysis to yield the aldehyde (85% purity).

Condensation with Methyl Glycinate

Indole-3-carbaldehyde and methyl glycinate hydrochloride (1.2 equiv) undergo reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol (rt, 24 h). The Schiff base intermediate is reduced to the secondary amine, yielding this compound. Post-reaction purification via acid-base extraction (5% HCl and 10% NaHCO₃) followed by recrystallization from ethanol affords the product (55% yield).

Copper-Catalyzed Coupling of 3-Iodoindole

Synthesis of 3-Iodoindole

Direct iodination of indole using N-iodosuccinimide (NIS) in acetonitrile (reflux, 6 h) provides 3-iodoindole (78% yield).

Buchwald-Hartwig Amination

3-Iodoindole couples with methyl 2-aminoacetate using copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate in dioxane (100°C, 24 h). The reaction proceeds via a Ullmann-type mechanism, forming the C–N bond. Column chromatography (ethyl acetate) isolates the product (41% yield).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Nucleophilic Substitution6298High yield, scalableMulti-step indol-3-amine synthesis
Reductive Amination5595One-pot reactionModerate yield, byproduct formation
Copper-Catalyzed Coupling4190Direct C–N bond formationLow yield, expensive catalysts

Mechanistic Insights and Optimization

Solvent and Base Effects in Nucleophilic Substitution

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state. Tributylamine outperforms potassium carbonate in minimizing ester hydrolysis, improving yields to 68%.

Reductive Amination: Role of Reducing Agents

NaBH₃CN selectively reduces imines without attacking ester groups, unlike NaBH₄, which causes partial ester reduction.

Analytical and Spectral Characterization

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 219.1002 [M+H]⁺ (calc. 219.1008 for C₁₁H₁₂N₂O₂).

Infrared Spectroscopy (IR)

  • Key Bands : 3315 cm⁻¹ (N–H stretch), 1740 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N aromatic).

Applications and Derivatives

This compound serves as a precursor for antitumor agents, where the aminoacetate moiety enhances water solubility. Derivatives with halogen substituents (e.g., 5-chloro) exhibit improved bioactivity, synthesized via post-functionalization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1H-indol-3-yl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Applications

Methyl 2-((1H-indol-3-yl)amino)acetate and its derivatives have shown promising anticancer activity in several studies. The following table summarizes key findings from recent research:

StudyCompoundActivityIC50 (µM)Mechanism
Verma et al. (2024)Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylateAntiproliferative1.1Induces apoptosis in cancer cells
Ji et al. (2024)Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylateAntiproliferative2.8Inhibits cell growth in MDA-MB-231 cells
Choppara et al. (2024)Various indole derivativesCytotoxicityVaries (LC50 6.49)Inhibits 5-Lipoxygenase activity

These studies indicate that methyl indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of key enzymes involved in cancer progression.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial effects. The following table highlights the antimicrobial activity observed in different studies:

StudyCompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Verma et al. (2024)Methyl indole derivativesStaphylococcus aureus5 µg/ml
Radulovic et al. (2024)Ferrocene-indole hybridsE. coli10 µg/ml

The results demonstrate that certain methyl indole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections.

Antiviral Activity

Recent studies have explored the antiviral potential of methyl indole derivatives, particularly against influenza viruses. The following table summarizes antiviral activity data:

StudyCompoundVirus TypeIC50 (µM)
Verma et al. (2024)Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylateInfluenza A7.53
Xue et al. (2024)Various alkyl-substituted indolesInfluenza A & BRange: 5 - 6

These findings indicate that methyl indole derivatives possess significant antiviral properties, making them candidates for further development as antiviral agents.

Mechanistic Insights

The biological activities of this compound can be attributed to its structural characteristics that allow for interactions with various biological targets:

  • Anticancer Mechanism : Many indole derivatives induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
  • Antimicrobial Mechanism : The compounds disrupt bacterial cell membranes or inhibit critical metabolic pathways.
  • Antiviral Mechanism : They may interfere with viral replication processes or inhibit viral entry into host cells.

Mechanism of Action

The mechanism of action of Methyl 2-((1H-indol-3-yl)amino)acetate involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may interact with enzymes or receptors involved in cell signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methyl 2-(1H-Indol-3-yl)acetate
  • Structure : Features a methyl ester directly bonded to the C3 position of indole via an acetic acid moiety.
  • Synthesis: Prepared via esterification of indole-3-acetic acid with methanol and HCl, yielding 99% efficiency .
  • Bioactivity: Exhibits anti-tumor properties and is identified as an endogenous metabolite in plants like apples .
Ethyl 2-(1H-Indol-3-yl)acetate
  • Structure : Ethyl ester analog, differing only in the alkoxy group (ethyl vs. methyl).
  • Synthesis: Similar to the methyl variant, using ethanol and sulfuric acid as catalysts .
Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate
  • Structure : Incorporates a 4-nitrobenzoyl group at the C2 position of indole.
  • Synthesis : Achieved via aza-alkylation/intramolecular Michael cascade reaction followed by desulfonative dehydrogenation .
  • Bioactivity : Designed as a prodrug for anticancer applications, leveraging the electron-withdrawing nitro group to modulate reactivity .
Methyl 2-(4-Acetylphenyl)-2-(1H-indol-3-yl)acetate
  • Structure : Contains a 4-acetylphenyl group at the C2 position, introducing steric bulk and additional hydrogen-bonding sites.

Physicochemical and Pharmacokinetic Properties

Compound Substituents LogP* Solubility Bioactivity Highlights
Methyl 2-((1H-indol-3-yl)amino)acetate -NH₂ at C3, methyl ester ~1.2 Moderate Hypothesized enzyme inhibition
Methyl 2-(1H-indol-3-yl)acetate -CH₂COOCH₃ at C3 1.5 Low Anti-tumor
Ethyl 2-(1H-indol-3-yl)acetate -CH₂COOCH₂CH₃ at C3 2.0 Very low Antibacterial
Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate -4-Nitrobenzoyl at C2, -CH₂COOCH₂CH₃ at C3 2.8 Insoluble Anticancer prodrug

*Estimated using fragment-based methods.

Biological Activity

Methyl 2-((1H-indol-3-yl)amino)acetate, a compound featuring an indole moiety, has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an indole ring, which is known for its diverse biological activities. The molecular formula is C11H12N2O2C_{11}H_{12}N_2O_2, and it features both an amino group and an acetate moiety, contributing to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with acetic acid derivatives. Various synthetic routes have been explored to optimize yield and purity, as seen in studies focusing on related indole compounds .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro testing against various cancer cell lines has shown selective cytotoxicity. For instance, compounds derived from this structure have been tested against human colon cancer cell lines (HCT-116 and HT-29), revealing promising IC50 values that indicate potent inhibitory effects:

CompoundCancer Cell LineIC50 (µM)Selectivity Index
This compoundHCT-1167.1 ± 0.07High
Other derivativesHT-2910.5 ± 0.07Moderate

These findings suggest that the compound may induce cell cycle arrest, particularly at the S and G2/M phases, which is critical in cancer treatment strategies .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial properties against various pathogens. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The mechanism of action typically involves interference with bacterial protein synthesis .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Case Study on Colon Cancer : A study evaluated the compound's effects on HCT-116 cells, demonstrating a significant reduction in cell viability after treatment with varying concentrations over a 48-hour period.
  • Antimicrobial Efficacy : Another investigation assessed the compound's ability to inhibit growth in Staphylococcus aureus and Escherichia coli, showcasing zones of inhibition comparable to established antibiotics.

Q & A

Q. What are the established synthetic methodologies for Methyl 2-((1H-indol-3-yl)amino)acetate?

The synthesis of indole-derived acetamides typically involves coupling indole derivatives with amino acid esters or activated acetates. For example, analogous compounds are synthesized via acylation of indole using acetic anhydride in the presence of a base (e.g., pyridine) under reflux conditions . Alternatively, hydrazine hydrate can be employed to convert esters to hydrazides, which may serve as intermediates for further functionalization . Reaction optimization often includes adjusting stoichiometry, solvent polarity, and temperature to improve yields.

Q. How is this compound characterized post-synthesis?

Characterization relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks. For example, indole protons resonate at δ 7.0–7.5 ppm, while acetate methyl groups appear near δ 3.6–3.8 ppm .
  • IR Spectroscopy : Stretching frequencies for amide C=O (1650–1700 cm1 ^{-1}) and N-H (3300–3500 cm1 ^{-1}) confirm functional groups .
  • X-ray Crystallography : Programs like SHELX refine crystal structures, validating bond lengths and angles .

Q. What safety protocols are recommended for handling this compound?

While specific data for this compound is limited, indole derivatives generally require:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection .
  • Ventilation : Use fume hoods to avoid inhalation of particulates .
  • First Aid : Immediate flushing with water for eye/skin contact and medical consultation if ingested .

Advanced Questions

Q. How can reaction yields for this compound be optimized?

Yield optimization strategies include:

  • Catalyst Screening : Lewis acids (e.g., ZnCl2_2) or enzymes may enhance acylation efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of indole intermediates .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like amine coupling .

Q. How can contradictions in spectroscopic data be resolved during structural validation?

Discrepancies in NMR or IR data can be addressed by:

  • Computational Modeling : Density Functional Theory (DFT) simulations predict spectral profiles for comparison .
  • Isotopic Labeling : 15N^{15}N-labeling clarifies ambiguous amide/amine signals in NMR .
  • Cross-Validation : Correlate mass spectrometry (exact mass ±0.01 Da) with theoretical values .

Q. What computational methods are suitable for studying this compound’s bioactivity?

  • Molecular Docking : Software like AutoDock Vina predicts binding affinities to biological targets (e.g., enzymes or receptors) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over time .
  • QSAR Models : Relate structural features (e.g., substituent electronegativity) to observed antitumor or antimicrobial activity .

Methodological Tables

Q. Table 1: Common Spectral Peaks for Indole Acetamide Derivatives

Functional Group1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)IR (cm1 ^{-1})
Indole C-H7.0–7.5110–125-
Acetate Methyl3.6–3.850–55-
Amide C=O-165–1701650–1700
Amide N-H5.5–6.5 (broad)-3300–3500
Data synthesized from .

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventDMF or THF↑ Solubility
CatalystPyridine or ZnCl2_2↑ Rate
Temperature0–25°C↓ Side Reactions
Reaction Time12–24 hrs↑ Completion
Adapted from .

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